molecular formula C21H21FN2O4 B4439674 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4439674
M. Wt: 384.4 g/mol
InChI Key: AYCIERZAHHNJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, commonly known as 'DBF' is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DBF is a small molecule that belongs to the class of benzodioxinyl-piperidine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of DBF is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and survival. DBF has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins that are involved in cell cycle regulation and apoptosis. DBF has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
DBF has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, DBF has been shown to have anti-inflammatory and analgesic effects. DBF has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DBF in lab experiments is its potent and selective anti-cancer activity. DBF has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using DBF in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on DBF. One area of research is focused on improving the solubility and bioavailability of DBF, which could enhance its effectiveness in vivo. Another area of research is focused on identifying the specific enzymes and signaling pathways that are targeted by DBF, which could provide insights into its mechanism of action. Finally, there is a need for further research on the potential applications of DBF in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
DBF is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DBF has been shown to have potent anti-cancer activity, as well as anti-inflammatory, analgesic, and neuroprotective effects. While there are limitations to using DBF in lab experiments, there are several future directions for research that could enhance its effectiveness and provide insights into its mechanism of action.

Scientific Research Applications

DBF has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. DBF has been shown to have potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. DBF has also been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c22-17-4-2-1-3-16(17)21(26)24-9-7-14(8-10-24)20(25)23-15-5-6-18-19(13-15)28-12-11-27-18/h1-6,13-14H,7-12H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCIERZAHHNJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 5
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 6
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

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